molecular formula C16H17F2N3O2S B2466862 N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide CAS No. 1203376-31-1

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2466862
CAS No.: 1203376-31-1
M. Wt: 353.39
InChI Key: NQCQFCLVLSYMAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis was used to evaluate compound chemical reactivity, which was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Chemoselective Thionation-Cyclization : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl- and 2-thienyl-5-(het)aryl-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method facilitates the introduction of diverse functionalities, including esters and carboxamides, into the thiazole core (Kumar, Parameshwarappa, & Ila, 2013).

Biological Activity and Potential Applications

  • Antitumor Activity : A study on the synthesis of novel thiazole-5-carboxamide derivatives demonstrated their potential anticancer activity against various cell lines. Cai et al. (2016) found that certain derivatives exhibited significant activity, highlighting the therapeutic potential of thiazole carboxamides in oncology (Cai et al., 2016).
  • Antimicrobial Evaluation : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial properties. This study underlines the importance of thiazole derivatives in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Innovative Synthetic Approaches

  • Multi-Component Reaction for Thiazoles : Childers et al. (2013) developed a novel multi-component reaction for synthesizing fully substituted 5-amino-4-carboxamidthiazoles. This method allows for rapid access to functionalized thiazoles, serving as valuable intermediates in pharmaceutical synthesis (Childers, Haidle, Machacek, Rogers, & Romeo, 2013).

Properties

IUPAC Name

N-cyclopentyl-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2S/c17-15(18)23-12-7-5-11(6-8-12)20-16-21-13(9-24-16)14(22)19-10-3-1-2-4-10/h5-10,15H,1-4H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCQFCLVLSYMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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